![molecular formula C21H17ClN4O2S B3397958 N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021228-44-3](/img/structure/B3397958.png)
N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Overview
Description
N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazine derivatives. Its unique structure and functional groups suggest significant biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C20H22ClN4OS
- Molecular Weight : Approximately 422.93 g/mol
Structural Features
The compound features:
- A chlorophenyl group that may enhance lipophilicity.
- A pyrazolo[1,5-a]pyrazine core , known for its bioactive properties.
- A methoxyphenylmethyl acetamide moiety , which contributes to its pharmacological profile.
Enzyme Inhibition
This compound has been shown to:
- Inhibit protein kinases , which play crucial roles in cell signaling and cancer progression. This inhibition suggests potential applications in cancer therapy where kinase activity is dysregulated .
Receptor Modulation
The compound interacts with cellular receptors, leading to altered signaling pathways. This modulation can result in:
- Changes in cellular functions that may contribute to its anticancer effects .
Induction of Apoptosis
Preliminary studies indicate that this compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways .
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as selective protein inhibitors and anticancer agents . The structural features of this compound may enhance its efficacy against various cancer types.
Case Studies
- In vitro Studies : Various studies have demonstrated the compound's ability to inhibit cancer cell proliferation in vitro. The binding affinity to target proteins was assessed through docking studies, revealing strong interactions with active sites of kinases .
- Animal Models : Preliminary evaluations in animal models indicate potential therapeutic effects against tumors, although more comprehensive studies are needed to validate these findings .
Comparative Biological Activity Table
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Anticancer | Protein kinase inhibition, apoptosis induction |
Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer | Selective protein inhibition |
Other sulfanyl derivatives | Antibacterial, enzyme inhibition | Various mechanisms including receptor modulation |
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- Molecular Formula: C22H19ClN4O2S
- Molecular Weight: Approximately 438.9 g/mol
- Canonical SMILES:
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrazine Core: Cyclization of appropriate precursors.
- Introduction of the Chlorophenyl Group: Achieved through substitution reactions.
- Attachment of the Sulfanyl Group: Via thiolation reactions.
- Formation of the Acetamide Moiety: Through amidation reactions using acylating agents.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and modulate cellular pathways.
Anticancer Activity
Research indicates that this compound may inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition could lead to reduced proliferation in various cancer cell lines, making it a candidate for cancer treatment .
Enzyme Inhibition
The compound has shown promise in inhibiting certain enzymes, which could be beneficial in treating diseases where these enzymes are overactive .
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit antimicrobial activities, indicating potential applications in combating infections .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-17-8-2-14(3-9-17)18-12-19-21(23-10-11-26(19)25-18)29-13-20(27)24-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVYSRDKFMOPJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.